4-[2-(Trifluoromethyl)phenyl]butan-2-one
Overview
Description
4-[2-(Trifluoromethyl)phenyl]butan-2-one is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a butan-2-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of 4-[2-(Trifluoromethyl)phenyl]butan-2-one may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as copper or palladium complexes can be employed to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Trifluoromethyl)phenyl]butan-2-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-[2-(Trifluoromethyl)phenyl]butan-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]butan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes by forming stable complexes with their active sites, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylacetonitrile: Similar structure but with a nitrile group instead of a butan-2-one moiety.
2-(Trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a butan-2-one moiety.
Uniqueness
4-[2-(Trifluoromethyl)phenyl]butan-2-one is unique due to its combination of a trifluoromethyl group and a butan-2-one structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]butan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-8(15)6-7-9-4-2-3-5-10(9)11(12,13)14/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFLWUBOONFUHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=CC=C1C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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